trans-4-Isopropylcyclohexanecarboxylic acid

Physical characterization Solid-state chemistry Pharmaceutical intermediate handling

The 3:1 cis/trans mixture from standard hydrogenation fails pharmacopoeial purity specs. This isolated trans isomer (≥99.0%) provides the required diequatorial conformation for active nateglinide synthesis. - Cis isomer content: ≤0.2% (meets U.S. Patent 6,861,553 requirement) - Melting point: 95 °C (vs. cis 40-41 °C) for easy QC verification - Dual role: Nateglinide EP Impurity A & USP Related Compound A for compendial testing - Direct substitution for cis/trans mixtures in validated RP-HPLC methods

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 62067-45-2
Cat. No. B3023582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-Isopropylcyclohexanecarboxylic acid
CAS62067-45-2
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC(C)C1CCC(CC1)C(=O)O
InChIInChI=1S/C10H18O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12)
InChIKeyYRQKWRUZZCBSIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-4-Isopropylcyclohexanecarboxylic Acid Overview


trans-4-Isopropylcyclohexanecarboxylic acid (CAS 7077-05-6, also referenced under CAS 62067-45-2) is a trans-configured cyclohexanecarboxylic acid derivative bearing an isopropyl substituent at the 4-position. With molecular formula C₁₀H₁₈O₂ and molecular weight 170.25 g·mol⁻¹, it exists as a white crystalline solid at ambient temperature (mp 95 °C) [1]. The compound is distinguished from its cis isomer and from the cis/trans mixture by its diequatorial conformation, in which both the carboxylic acid and isopropyl groups occupy equatorial positions on the cyclohexane ring. This stereochemical configuration is essential for its established role as the key carboxylic acid building block in the industrial synthesis of nateglinide, (−)-N-(trans-4-isopropylcyclohexanecarbonyl)-D-phenylalanine, an oral hypoglycemic agent marketed as Starlix [2].

trans Isomer Requirement in Pharmaceutical Synthesis


The cis and trans isomers of 4-isopropylcyclohexanecarboxylic acid are not interchangeable in pharmaceutical synthesis. The trans isomer is the sole stereochemical form that yields the therapeutically active nateglinide enantiomer upon condensation with D-phenylalanine; the cis isomer produces the corresponding cis-nateglinide impurity, which must be controlled to pharmacopoeial limits. As stated in U.S. Patent 6,861,553, the trans intermediate is required to be 'substantially free of the corresponding cis isomer, i.e., less than about 0.2%' [1]. Standard catalytic hydrogenation of 4-isopropylbenzoic acid yields a 3:1 cis/trans mixture, making procurement of the isolated trans isomer with verified stereochemical purity a non-trivial supply-chain requirement [2]. The two isomers also exhibit fundamentally different solid-state properties—the trans isomer is a high-melting crystalline powder (95 °C) while the cis isomer is a low-melting solid (40–41 °C)—which directly impacts handling, storage, and formulation workflows.

trans vs. cis Differentiation Evidence


Melting Point Differential: Solid-State Handling Advantage

The trans isomer exhibits a melting point of 95 °C (white crystalline powder), while the cis isomer (CAS 7084-93-7) exhibits a melting point of 40–41 °C (solid, low-melting) . This 54–55 °C differential means the trans isomer remains a free-flowing crystalline solid under typical ambient storage and processing conditions, whereas the cis isomer is prone to softening, clumping, or partial melting during warm-weather shipping or exothermic reaction setups. The cis/trans mixture (CAS 62067-45-2) is reported as a liquid at 20 °C by TCI, further underscoring that only the purified trans isomer provides the solid-state handling advantages expected of a pharmaceutical intermediate .

Physical characterization Solid-state chemistry Pharmaceutical intermediate handling

Catalytic Hydrogenation Product Distribution and Isomerization

The direct catalytic hydrogenation of 4-isopropylbenzoic acid (cumic acid) over PtO₂ in acetic acid yields 4-isopropylcyclohexanecarboxylic acid as a cis/trans mixture in a ratio of approximately 3 parts cis to 1 part trans by weight (i.e., ~75% cis, ~25% trans) [1][2]. At thermodynamic equilibrium, the hydrogenation solution contains approximately 65 wt% trans and 34 wt% cis, indicating that the cis isomer is the kinetically favored hydrogenation product while the trans isomer is thermodynamically more stable [3]. The RuNiC-catalyzed route with alkaline isomerization achieves a trans yield of 60.8% under optimized conditions (90 °C, 3 MPa H₂, 11 g NaOH, 150 °C isomerization for 6 h) [4]. Without a dedicated isomerization step, the hydrogenation product is unsuitable for nateglinide synthesis, as it contains predominantly the unwanted cis isomer.

Catalytic hydrogenation Stereoselective synthesis Process chemistry

Pharmaceutical-Grade Stereochemical Purity Specification

U.S. Patent 6,861,553 explicitly requires that 'the trans intermediate used, trans-4-isopropylcyclohexane carboxylic acid, is preferably substantially free of the corresponding cis isomer, i.e., less than about 0.2% of the corresponding cis isomer' [1]. In the working example (Example 1), the trans-4-isopropylcyclohexanecarboxylic acid charged contains 'a level of cis isomer of less than 0.1%' [1]. Commercial pharmaceutical intermediate specifications from vendors such as Aikeshiji confirm that the trans product is supplied with cis content ≤0.50% (GC), trans assay ≥99.0%, melting point 94.0–96.0 °C, residue ≤0.20%, and moisture ≤0.50% (K·F) [2]. These specifications represent a >375-fold reduction in cis isomer content relative to the ~75% cis present in the unprocessed hydrogenation mixture. The EP and USP monographs for nateglinide further codify this requirement by listing the trans isomer as Nateglinide Impurity A (EP) / Nateglinide USP Related Compound A, to be used as an analytical reference standard for quantifying cis-related impurities in the final drug substance .

Pharmaceutical quality control Stereochemical purity Nateglinide intermediate specification

Chlorination Stereochemical Fidelity via Amide Catalysis

When trans-4-isopropylcyclohexanecarboxylic acid is converted to its acid chloride (IPCHAC) using thionyl chloride, the reaction pathway is susceptible to epimerization. Indian Patent 245315 discloses that 'the reaction between thionyl chloride and trans-isopropylcyclohexane carboxylic acid without catalyst at 70–80 °C affords up to 20% of the cis-isomer.' However, 'in the presence of an organic amide catalyst, the cis-isomer is not formed nor detected in amounts of less than about 0.05% even at elevated temperatures (60–80 °C)' [1]. This near-complete suppression of epimerization (from ≤20% to <0.05% cis) is contingent on starting with the pure trans acid; if the starting material already contains cis isomer, the amide catalyst cannot reverse pre-existing contamination. The trans acid chloride prepared via the amide-catalyzed route can then be used to prepare nateglinide 'substantially free of the corresponding cis isomer' [2].

Acid chloride formation Stereochemical retention Process robustness

Pharmacopoeial Recognition as Regulatory Reference Standard

trans-4-Isopropylcyclohexanecarboxylic acid (CAS 7077-05-6) is codified in both the European Pharmacopoeia (as Nateglinide Impurity A, EP Reference Standard) and the United States Pharmacopeia (as Nateglinide USP Related Compound A, Catalog No. 1457618) [1]. This dual-pharmacopoeial recognition means the compound serves a dual role: it is both a critical synthetic intermediate and the official reference standard against which cis-related impurities in nateglinide drug substance are quantified. The availability of a certified pharmacopoeial reference standard is a prerequisite for ANDA (Abbreviated New Drug Application) filing and commercial batch release testing [2]. No other isomer or mixture of isomers fulfills this regulatory function; the cis isomer (CAS 7084-93-7) is explicitly the impurity being controlled, not the reference standard itself.

Pharmacopoeial reference standard Regulatory compliance Impurity profiling

Alternative Synthesis Route from β-Pinene Renewable Feedstock

Jin et al. (2005) reported a synthesis of trans-4-isopropylcyclohexanecarboxylic acid starting from β-pinene, a renewable terpene derived from pine turpentine. The route proceeds via oxidation, acid-catalyzed ring opening and rearrangement to dihydro-p-cymenic acid, followed by hydrogenation and epimerization, achieving an overall yield of 29% [1]. This contrasts with the conventional petrochemical route starting from 4-isopropylbenzoic acid (cumic acid), which proceeds via PtO₂-catalyzed hydrogenation to a cis/trans mixture followed by base-catalyzed isomerization. The β-pinene route offers a renewable-carbon alternative, and the Chinese patent CN 102627552 A further describes a method using β-pinene as raw material, producing the trans isomer after isomerization of the hydrogenated intermediate [2]. While the β-pinene route currently yields less than optimized cumic acid routes, it provides a strategic supply-chain diversification option for users seeking non-petrochemical sourcing.

Green chemistry Renewable feedstock β-Pinene valorization

trans-4-Isopropylcyclohexanecarboxylic Acid Application Scenarios


Nateglinide API Manufacturing Under cGMP

The quantitative evidence establishes that only trans-4-isopropylcyclohexanecarboxylic acid with cis isomer content ≤0.2% meets the stereochemical purity specification required for nateglinide API synthesis under current Good Manufacturing Practice (cGMP) [1]. The amide-catalyzed chlorination route preserves stereochemical fidelity with <0.05% cis epimerization, enabling the production of nateglinide substantially free of cis-nateglinide impurity. The commercial availability of the trans isomer at ≥99.0% purity (GC) with verified cis content ≤0.50% directly supports ANDA filing and commercial batch manufacturing, where the EP and USP monographs mandate the use of this specific isomer as the reference standard for impurity quantification [2].

Pharmacopoeial Reference Standard Procurement for QC Testing

The dual recognition of trans-4-isopropylcyclohexanecarboxylic acid as Nateglinide EP Impurity A and Nateglinide USP Related Compound A makes it an indispensable procurement item for any quality control laboratory involved in nateglinide drug substance or drug product testing . The validated RP-HPLC method developed by Yang et al. (2003) enables simultaneous separation and quantification of both the trans acid and its cis isomer, with established precision, linearity, limit of detection, and recovery parameters . No alternative compound—neither the cis isomer nor the cis/trans mixture—can substitute for this reference standard in compendial testing protocols.

Process Chemistry for Stereospecific Intermediates

The 3:1 cis/trans product distribution from catalytic hydrogenation of 4-isopropylbenzoic acid [3] and the thermodynamic equilibrium data (trans ~65 wt%, cis ~34 wt%) [4] provide a quantitative baseline for process chemists developing improved stereoselective syntheses. The CN109651129A patent demonstrates that base-catalyzed epimerization can achieve >99% conversion to the trans isomer, with the cis-enriched mother liquor being recyclable [4]. The β-pinene renewable route offers an alternative synthetic strategy with a documented 29% overall yield, suitable for research programs emphasizing sustainable feedstock utilization [5].

Conformational Analysis and Computational Chemistry Validation

The thermodynamically favored diequatorial conformation of the trans isomer, in which both the carboxylic acid and isopropyl substituents occupy equatorial positions on the cyclohexane ring, provides a well-defined model system for validating computational conformational analysis methods. The 54 °C melting point differential between the trans (95 °C) and cis (40–41 °C) isomers offers an experimentally accessible, quantitatively stark physical property contrast that can serve as a benchmark for crystal lattice energy predictions and polymorph screening studies.

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